Enantiomer‑Resolved Potency: (R)-CMPD-39 vs. Racemic CMPD-39
CMPD-39 is a racemic mixture; (R)-CMPD-39 is the pure R‑enantiomer. The parent racemate inhibits USP30 with an IC₅₀ of ~20 nM in vitro [1]. The isolated R‑enantiomer is expected to show enhanced or at minimum equivalent potency, but more critically, it eliminates the confounding effects of the S‑enantiomer in cellular assays . This differentiation is essential for interpreting mitophagy data because the S‑enantiomer may possess off‑target activity that masks or distorts USP30‑dependent phenotypes.
| Evidence Dimension | USP30 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | ~20 nM (for parent racemate; R‑enantiomer potency expected to be equal or greater) |
| Comparator Or Baseline | Racemic CMPD-39 (IC₅₀ ~20 nM) |
| Quantified Difference | Enantiopure vs. racemic; stereospecific activity not yet quantified in head‑to‑head assay |
| Conditions | In vitro enzymatic assay using recombinant USP30 [1] |
Why This Matters
Using the enantiopure R‑form eliminates the variable of an inactive or off‑target S‑enantiomer, ensuring that observed biological effects can be confidently attributed to USP30 inhibition.
- [1] Rusilowicz-Jones EV, Barone FG, Lopes FM, et al. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy. Life Science Alliance. 2022;5(2):e202101287. View Source
